molecular formula C8H16O B1346966 4-Octanone CAS No. 589-63-9

4-Octanone

Cat. No. B1346966
CAS RN: 589-63-9
M. Wt: 128.21 g/mol
InChI Key: YWXLSHOWXZUMSR-UHFFFAOYSA-N
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Description

4-Octanone, also known as Butyl propyl ketone or octan-4-one , is a chemical compound with the formula C8H16O . It has a molecular weight of 128.2120 .


Molecular Structure Analysis

The molecular structure of 4-Octanone includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 4-Octanone molecule contains a total of 24 bonds. There are 8 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

4-Octanone has a density of 0.8±0.1 g/cm³ . Its boiling point is 163.0±0.0 °C at 760 mmHg . The vapour pressure is 2.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.0±3.0 kJ/mol . The flash point is 53.7±14.0 °C . The index of refraction is 1.411 . The molar refractivity is 39.1±0.3 cm³ .

Scientific Research Applications

1. Atmospheric Chemistry and Environmental Impact

4-Octanone is formed as a major product in the reaction of OH radicals with n-alkanes like n-octane in the presence of NO. This process is significant in atmospheric chemistry. A study by Aschmann et al. (2012) has provided insights into the formation yields of such compounds, enhancing our understanding of atmospheric reactions and their environmental impact (Aschmann, Arey, & Atkinson, 2012).

2. Antiprotozoal and Antiplasmodial Activities

Research has identified derivatives of 4-Octanone, such as 4-Aminobicyclo[2.2.2]octanone, exhibiting significant antiprotozoal activities. This discovery, as detailed by Weis et al. (2003), and Seebacher et al. (2003), is crucial in developing treatments for diseases like trypanosomiasis and malaria (Weis, Brun, Saf, & Seebacher, 2003)(Seebacher, Brun, Saf, & Weis, 2003).

3. Synthesis of Bioactive Compounds

The synthesis of optically active derivatives of 4-Octanone, such as 6-hydroxybicyclo[2.2.2]octan-2-one, has implications in the development of bioactive compounds. Tzvetkov et al. (2006) have presented a new synthetic route for these derivatives, which is important for natural product synthesis and pharmaceutical applications (Tzvetkov, Schmoldt, Neumann, Stammler, & Mattay, 2006).

4. Liquid Phase Extraction

and Environmental Engineering4-Octanone, specifically 2-Octanone, has been studied for its role in the liquid phase extraction of pollutants like phenol from aqueous solutions. The work by Jiang, Shen, and Chen (2020) demonstrates the potential of 2-Octanone as an effective solvent in environmental engineering, contributing to the removal of toxic compounds from water (Jiang, Shen, & Chen, 2020).

5. Biofuel Production and Biotechnology

The production of 1-Octanol, a closely related compound to 4-Octanone, has significant implications in biofuel production. Research by Hernández Lozada et al. (2020) explores the production of 1-Octanol in Escherichia coli, showcasing its potential as a sustainable alternative in the chemical industry, particularly in biofuel production (Hernández Lozada, Simmons, Xu, Jindra, & Pfleger, 2020).

6. Biocatalysis and Chemical Synthesis

The combination of deep eutectic solvent and ionic liquid for the biocatalytic reduction of 2-Octanone with Acetobacter pasteurianus cells has been researched by Xu et al. (2016). This study contributes to the field of biocatalysis and chemical synthesis, improving the efficiency of producing compounds like (R)-2-Octanol, which is valuable in various industrial applications (Xu, Du, Zong, Li, & Lou, 2016).

Safety And Hazards

Safety data for 4-Octanone suggests that it is a flammable liquid and vapour . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . The container should be kept tightly closed . Protective gloves/protective clothing/eye protection/face protection should be worn .

properties

IUPAC Name

octan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXLSHOWXZUMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207637
Record name Octan-4-one
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Aldrich MSDS]
Record name 4-Octanone
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Product Name

4-Octanone

CAS RN

589-63-9
Record name 4-Octanone
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Record name Octan-4-one
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Record name 4-OCTANONE
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Synthesis routes and methods

Procedure details

Kirk-Othmer i.b.i.d. discloses that unsymmetrical dialkyl ketones are prepared by passing vapors of two different fatty acids over an alkaline earth oxide at elevated temperatures. It is stated that the product necessarily contains the three possible ketones and in the example given a mixture of acetic acid and butyric acid are reacted in the vapor phase at 300° C. on a manganese dioxide catalyst to produce 16% methyl ethyl ketone, 24% propyl butyl ketone and 60% ethyl propyl ketone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,140
Citations
PJ Derrick, AM Falick, AL Burlingame… - Journal of the American …, 1974 - ACS Publications
… The “normal” FI mass spectra of 7-methyl-4-octanone and 7-methyl-4-octanone-7-di … A slower ß cleavage in 7-methyl-4-octanone supports our proposals as to the mechanism of …
Number of citations: 28 pubs.acs.org
A Azuara-Domínguez, J Cibrián-Tovar… - Southwestern …, 2013 - BioOne
… Currently, the synthetic compound 2-methyl-4-octanone is used to monitor S. … -methyl-4-octanone. We showed that electrophysiological and behavioral response to 2-methyl-4-octanone …
Number of citations: 6 bioone.org
RA Grey - The Journal of Organic Chemistry, 1984 - ACS Publications
… Table I, but with the zinc reagent in 10 mL of THE and a reaction time of 1 h, 1 gave complete conversion to 4octanone while 3 gave a 70% conversion. For aryl acid chlorides, 3 …
Number of citations: 88 pubs.acs.org
H Stetter, H Kuhlmann - Organic Syntheses, 2003 - Wiley Online Library
Acyloin condensation by thiazolium ion catalysis: butyroin catalyst: 13.4 g (0.05 mol) of 3‐benzyl‐5‐(2‐hydroxyethyl)‐4‐methyl‐1, 3‐thiazolium chloride product: butyroin product …
Number of citations: 22 onlinelibrary.wiley.com
MN Cele, HB Friedrich, MD Bala - Catalysis Communications, 2014 - Elsevier
… Only C8 oxygenate products were observed, which include 1-octanol, 2-octanol, 3-octanol, 4-octanol, octanal, 2-octanone, 3-octanone, 4-octanone and octanoic acid. Furthermore, …
Number of citations: 24 www.sciencedirect.com
PM Williamson, RC Anderson… - Journal of the American …, 1944 - ACS Publications
It has been shown that isobutyraldehyde, in alkaline reaction medium, condenses through the alpha methyl carbon atom of the following methyl ketones:«-propyl,«-butyl, isobutyl,«-amyl …
Number of citations: 3 pubs.acs.org
PF Hudrlik, D Peterson - Journal of the American Chemical …, 1975 - ACS Publications
… A number of other reducing agents were studied; many of these gave mixtures consisting predominantly of 4-octanol and 4-octanone with loss of the trimethylsilyl group.29 Although we …
Number of citations: 379 pubs.acs.org
P Tinchan, S Chaiseri - researchgate.net
… For mild solvent extraction, the dominant compounds were 4-octanone, n-nonanal, 1-butanol, 3-hydroxy-2-butanone, ethyl octanoate, 2-ethyl hexanol, 1,3butanediol, 2-nonanol, 2,3-…
Number of citations: 0 www.researchgate.net
DB Denney, HA Kindsgrab - The Journal of Organic Chemistry, 1963 - ACS Publications
… 4-Octanone was identified by collection from a gas-liquid chromatogram and inspection of the infrared spectrum. The yields of ketone and conditions were: 250 (28 mm.) for 10 hr., 28%; …
Number of citations: 3 pubs.acs.org
G Eadon, C Djerassi - Journal of the American Chemical Society, 1970 - ACS Publications
… However, a cursory examination of the mass spectra of 7-methyl4-octanone (I) and several deuterated analogs (prepared in connection with other work) revealed two striking and …
Number of citations: 25 pubs.acs.org

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